molecular formula C17H12ClFO3 B12940158 2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate

2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate

Cat. No.: B12940158
M. Wt: 318.7 g/mol
InChI Key: HNOFSNYTPGEKQP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2H-chromene-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The chromene moiety can be oxidized to form corresponding chromanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of 2-substituted-6-fluorobenzyl derivatives.

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of dihydrochromene derivatives.

Scientific Research Applications

2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The chromene core can interact with biological macromolecules through π-π stacking and hydrogen bonding, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Fluorobenzyl chloride
  • 2,4-Dichlorobenzyl chloride
  • 4-Fluorobenzyl chloride

Uniqueness

2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate stands out due to the presence of both chloro and fluoro substituents, which enhance its reactivity and biological activity. The chromene moiety adds to its versatility, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H12ClFO3

Molecular Weight

318.7 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H12ClFO3/c18-14-5-3-6-15(19)13(14)10-22-17(20)12-8-11-4-1-2-7-16(11)21-9-12/h1-8H,9-10H2

InChI Key

HNOFSNYTPGEKQP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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